SR10221

Description

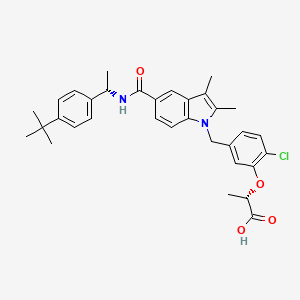

Properties

Molecular Formula |

C33H37ClN2O4 |

|---|---|

Molecular Weight |

561.1 g/mol |

IUPAC Name |

(2S)-2-[5-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]-2-chlorophenoxy]propanoic acid |

InChI |

InChI=1S/C33H37ClN2O4/c1-19-21(3)36(18-23-8-14-28(34)30(16-23)40-22(4)32(38)39)29-15-11-25(17-27(19)29)31(37)35-20(2)24-9-12-26(13-10-24)33(5,6)7/h8-17,20,22H,18H2,1-7H3,(H,35,37)(H,38,39)/t20-,22-/m0/s1 |

InChI Key |

NPMSSJHJPGMEJW-UNMCSNQZSA-N |

Isomeric SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)O[C@@H](C)C(=O)O)C |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=C(C=C4)Cl)OC(C)C(=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

SR10221 as a PPARγ inverse agonist

An In-depth Technical Guide to SR10221 as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Inverse Agonist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a key regulator of adipogenesis, lipid metabolism, and inflammation. While PPARγ agonists are established therapeutics, inverse agonists, which suppress the receptor's basal transcriptional activity, represent an emerging area of interest for various pathologies, including certain cancers. This compound is a potent, non-covalent PPARγ inverse agonist that has been instrumental in studying the pharmacological repression of PPARγ. This technical guide provides a detailed overview of this compound's mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Core Concept: Mechanism of PPARγ Inverse Agonism by this compound

Unlike agonists that stabilize a conformation for co-activator binding, inverse agonists like this compound induce or stabilize a receptor conformation that preferentially recruits co-repressors. This compound binds to the PPARγ ligand-binding domain (LBD), causing a conformational change, particularly in the activation function-2 (AF-2) helix 12 (H12).[1][2] This altered conformation disrupts the binding surface for co-activators and simultaneously creates or enhances a binding site for co-repressor proteins such as NCoR1 (Nuclear Receptor Co-repressor 1).[1][3] The resulting PPARγ/SR10221/co-repressor complex actively represses the transcription of target genes.[2][3][4]

Caption: Mechanism of this compound-mediated PPARγ transcriptional repression.

Data Presentation: Quantitative Profile of this compound

The efficacy of this compound has been quantified using various biochemical and cellular assays. The data highlights its high potency as a PPARγ inverse agonist.

| Parameter | Value(s) | Assay Type | Comments |

| IC₅₀ | 1.6 nM | RT112/84 FABP4-NLucP Reporter Assay | Measures functional repression of a PPARγ target gene promoter in a bladder cancer cell line.[5] |

| IC₅₀ Range | 0.2 - 263 nM | Various Assays | Data from multiple assays deposited in the Protein Data Bank, reflecting variability in experimental conditions.[6] |

| Co-repressor Binding | Dose-dependent increase | TR-FRET Co-repressor Interaction Assay | Demonstrates enhanced recruitment of co-repressor peptides (e.g., from NCOR1, NCOR2) to the PPARγ LBD.[7] |

| Co-activator Binding | Dose-dependent decrease | TR-FRET Co-activator Interaction Assay | Shows displacement of co-activator peptides (e.g., from MED1) from the PPARγ LBD.[7] |

| Cellular Activity | Antiproliferative | Cell Growth Assays | Induces growth inhibition in PPARγ-activated cancer cell lines, such as those derived from bladder cancer.[1][3][8] |

Experimental Protocols & Workflows

Characterizing this compound involves a multi-assay approach to confirm binding, quantify functional inverse agonism, and elucidate its mechanism.

Biochemical Co-regulator Interaction Assay (TR-FRET)

This assay directly measures the ability of this compound to modulate the interaction between the PPARγ LBD and co-regulator peptides.

Methodology:

-

Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPARγ LBD, and a fluorescently-labeled (e.g., Fluorescein) co-repressor peptide (e.g., from NCOR2) or co-activator peptide (e.g., from MED1).[7][9]

-

Procedure: The components are combined in a microplate well with varying concentrations of this compound.

-

Mechanism: If this compound promotes co-repressor binding, the Tb-donor and Fluorescein-acceptor are brought into proximity, allowing for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) upon excitation. Conversely, for co-activator assays, an inverse agonist will disrupt basal FRET signals.

-

Detection: The plate is read on a TR-FRET-capable plate reader, and the ratio of acceptor to donor emission is calculated.

-

Analysis: Data is plotted to generate dose-response curves and calculate EC₅₀ (for recruitment) or IC₅₀ (for displacement) values.

Caption: Workflow for a TR-FRET based co-regulator interaction assay.

Cellular Reporter Gene Assay

This assay quantifies the functional consequence of this compound binding in a cellular context by measuring its effect on the transcriptional activity of a PPARγ-responsive gene.

Methodology:

-

Cell Line: A suitable cell line with endogenous or transfected PPARγ expression is used (e.g., bladder cancer cell line RT112).[7]

-

Reporter Construct: A reporter plasmid is engineered where a PPARγ-responsive promoter, like that of Fatty Acid Binding Protein 4 (FABP4), drives the expression of a reporter protein such as Nanoluciferase (NLucP).[5][7]

-

Procedure: Cells stably expressing the reporter construct are plated and treated with a range of this compound concentrations. A PPARγ agonist may be added to measure the repression of activated transcription.

-

Detection: After an incubation period, cells are lysed, and the appropriate substrate is added to measure the reporter protein's activity (e.g., luminescence).

-

Analysis: Luminescence values are normalized and plotted against this compound concentration to determine the IC₅₀ for transcriptional repression.

Caption: Workflow for a cellular PPARγ reporter gene assay.

Target Gene Expression Analysis (RT-qPCR)

This protocol validates the findings from reporter assays by measuring the mRNA levels of endogenous PPARγ target genes.

Methodology:

-

Cell Culture & Treatment: Select a PPARγ-responsive cell line and treat with this compound for a defined period.

-

RNA Extraction: Isolate total RNA from the cells using a standard method (e.g., Trizol or column-based kits).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for PPARγ target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH).[10]

-

Analysis: Calculate the relative change in gene expression (e.g., using the ΔΔCt method) to determine the extent of repression induced by this compound.

Caption: Logical flow for measuring target gene repression via RT-qPCR.

References

- 1. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rcsb.org [rcsb.org]

- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | PPAR | 1415321-64-0 | Invivochem [invivochem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. biorxiv.org [biorxiv.org]

The Discovery and Synthesis of SR10221: A Technical Guide to a Non-Covalent PPARγ Inverse Agonist

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of SR10221, a potent and selective non-covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Developed for research purposes, this compound has emerged as a critical tool for investigating the therapeutic potential of PPARγ inverse agonism, particularly in the context of oncology. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptors and cancer biology.

Introduction: The Emergence of PPARγ Inverse Agonism

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation. While PPARγ agonists have been utilized in the treatment of type 2 diabetes, their therapeutic application is often accompanied by undesirable side effects. This has spurred interest in the development of PPARγ antagonists and inverse agonists as alternative therapeutic strategies. Inverse agonists, such as this compound, not only block the receptor's activity but also reduce its basal, ligand-independent activity. This compound accomplishes this by promoting the recruitment of corepressor proteins to the PPARγ ligand-binding domain, leading to the repression of target gene transcription and subsequent inhibition of cell growth, particularly in cancer cell lines with high PPARγ expression.[1][2]

Discovery and Synthesis of this compound

This compound was identified through targeted research efforts aimed at discovering novel modulators of PPARγ. It is a non-covalent inverse agonist, distinguishing it from other well-characterized inverse agonists like T0070907, which binds covalently to the receptor.[1] The discovery of this compound and its characterization have provided valuable insights into the structural requirements for non-covalent inverse agonism of PPARγ.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, it is described as having been "previously synthesized in house" for research purposes.[3][4] The synthesis of analogous compounds often involves multi-step organic chemistry procedures. For instance, the synthesis of similar chloro-nitro-arene covalent inverse agonists has been described to involve the reduction of a corresponding nitro-arene, followed by a Buchwald–Hartwig coupling and subsequent reaction with an aryl chloride.[5] A specific protocol for this compound would likely involve a unique series of reactions to achieve its distinct chemical structure.

Quantitative Biological Activity of this compound

The biological activity of this compound has been quantified in various in vitro assays. A summary of its potency is presented in the table below.

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Reporter Assay | RT112/84 FABP4-NLucP | IC50 | 1.6 nM | [6] |

Note: Further quantitative data such as binding affinity (Kd) and EC50 for corepressor recruitment for this compound are not consistently reported in the public domain. The IC50 value represents the concentration of this compound required to inhibit 50% of the PPARγ-mediated reporter gene expression.

Mechanism of Action: The PPARγ Inverse Agonism Signaling Pathway

This compound exerts its biological effects by modulating the conformation of the PPARγ ligand-binding domain (LBD). Upon binding, this compound induces a conformational change in Helix 12 of the LBD. This altered conformation promotes the dissociation of coactivator proteins and facilitates the recruitment of a corepressor complex, which includes proteins such as the Nuclear Receptor Corepressor (NCoR). The corepressor complex then mediates the transcriptional repression of PPARγ target genes, leading to the inhibition of cellular processes such as proliferation.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TR-FRET Corepressor Recruitment Assay

This assay measures the ability of this compound to promote the interaction between the PPARγ LBD and a corepressor peptide.

Materials:

-

GST-tagged PPARγ LBD protein

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

Fluorescein-labeled corepressor peptide (e.g., from NCoR) (acceptor fluorophore)

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 50 mM KCl, 2 mM DTT, 0.1 mg/ml bovine gamma-globulin, 0.01% Pluronic F-127)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the GST-PPARγ LBD to each well.

-

Prepare a mixture of the Tb-labeled anti-GST antibody and the fluorescein-labeled corepressor peptide in assay buffer.

-

Add the antibody/peptide mixture to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Bladder Cancer Cell Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effects of this compound on bladder cancer cell lines.

Materials:

-

Bladder cancer cell line with high PPARγ expression (e.g., UM-UC-9)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Seed the bladder cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the this compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow for Characterization

The characterization of a novel PPARγ inverse agonist like this compound typically follows a structured workflow to assess its biochemical and cellular activities.

Conclusion

This compound is a valuable research tool that has significantly contributed to the understanding of PPARγ inverse agonism. Its non-covalent binding mechanism offers a distinct profile compared to covalent inhibitors, providing a different avenue for therapeutic design. The methodologies and data presented in this guide offer a comprehensive resource for scientists working to further elucidate the roles of PPARγ in health and disease and to develop novel therapeutics targeting this important nuclear receptor.

References

- 1. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

SR10221: A Potent PPARγ Inverse Agonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR10221 is a potent and selective non-covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). As a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity, PPARγ is a well-established therapeutic target for metabolic diseases, most notably type 2 diabetes. While PPARγ agonists have been successfully used as insulin sensitizers, their clinical utility has been hampered by side effects. This compound, by contrast, offers a valuable tool for investigating the therapeutic potential of repressing PPARγ activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its role in relevant signaling pathways, and its potential applications in metabolic disease research. This document also outlines key experimental protocols for studying this compound and presents available quantitative data to support further investigation.

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A central player in the pathophysiology of these conditions is the nuclear receptor PPARγ.[1][2][3] Activation of PPARγ by full agonists, such as the thiazolidinedione (TZD) class of drugs, enhances insulin sensitivity and improves glycemic control.[2] However, these benefits are often accompanied by undesirable side effects, including weight gain, fluid retention, and bone loss.

This has led to the exploration of alternative modes of PPARγ modulation, including inverse agonism. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of PPARγ, an inverse agonist would repress the basal transcriptional activity of the receptor. This compound has been identified as a potent PPARγ inverse agonist, offering a chemical probe to explore the consequences of reducing PPARγ signaling in the context of metabolic diseases.[4][5][6]

Mechanism of Action

This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of PPARγ.[4][5] Unlike agonists that stabilize a conformation of the receptor that promotes the recruitment of coactivators, this compound induces a conformational change that facilitates the recruitment of corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-Hormone Receptors (SMRT).[4][5][7] This this compound-bound PPARγ-corepressor complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the repression of their transcription.[4]

Structural studies have revealed that this compound binds to the PPARγ LBD in a manner distinct from other inverse agonists like T0070907.[4] While both promote corepressor binding, the specific conformational changes they induce in the AF-2 helix 12 (H12) of the LBD differ.[4]

Signaling Pathways

The primary signaling pathway modulated by this compound is the PPARγ transcriptional regulatory pathway. By acting as an inverse agonist, this compound effectively dampens the expression of a suite of genes involved in key metabolic processes.

PPARγ Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PPARγ signaling cascade.

Caption: this compound binds to the PPARγ/RXR heterodimer, promoting corepressor recruitment and repressing target gene transcription.

Quantitative Data

While extensive in vivo data for this compound in metabolic disease models is not widely available in the public domain, in vitro studies have established its potency.

| Parameter | Assay | Cell Line | Value | Reference |

| IC50 | RT112/84 FABP4-NLucP reporter assay | RT112/84 | 1.6 nM | [8] |

Note: Further studies are required to determine the in vivo efficacy of this compound on key metabolic parameters such as blood glucose, insulin, triglycerides, and body weight in relevant animal models of metabolic disease.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the activity of this compound.

In Vitro PPARγ Corepressor Recruitment Assay (TR-FRET)

This assay measures the ability of this compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for this purpose.

Objective: To quantify the this compound-dependent recruitment of a corepressor peptide to the PPARγ LBD.

Materials:

-

GST-tagged PPARγ LBD

-

Europium (Eu)-labeled anti-GST antibody

-

Biotinylated corepressor peptide (e.g., from NCoR or SMRT)

-

Streptavidin-Allophycocyanin (SA-APC)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM EDTA, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the GST-PPARγ LBD, Eu-labeled anti-GST antibody, and the biotinylated corepressor peptide.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate for 1 hour at room temperature.

-

Add SA-APC to all wells.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm and 665 nm after excitation at 340 nm.

-

Calculate the 665/615 nm emission ratio and plot against the this compound concentration to determine the EC50.

In Vivo Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a general framework for evaluating the in vivo metabolic effects of this compound.

Objective: To assess the impact of this compound on body weight, body composition, glucose homeostasis, and lipid profiles in a mouse model of diet-induced obesity.

Animal Model:

-

Male C57BL/6J mice, 6-8 weeks old.

-

Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.

This compound Administration:

-

Vehicle: A common vehicle for in vivo administration of similar compounds is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water. Alternatively, a solution in DMSO and corn oil has been suggested.[8]

-

Dosing: Based on typical in vivo studies with small molecule modulators, a starting dose range could be 10-50 mg/kg, administered once or twice daily via oral gavage or intraperitoneal injection. Dose-response studies are recommended to determine the optimal dose.[9][10]

-

Treatment Duration: A 4-8 week treatment period is common for assessing chronic metabolic effects.

Experimental Workflow:

Caption: A typical workflow for evaluating the in vivo metabolic effects of this compound in a diet-induced obesity mouse model.

Outcome Measures:

-

Body Weight and Composition: Monitor body weight weekly. At the end of the study, determine fat and lean mass using DEXA or by dissecting and weighing adipose depots.

-

Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose disposal and insulin sensitivity. Measure fasting blood glucose and insulin levels.

-

Plasma Lipids: At termination, collect blood and measure plasma levels of triglycerides, total cholesterol, HDL, and LDL.

-

Gene Expression Analysis: Isolate RNA from tissues of interest (e.g., liver, adipose tissue, skeletal muscle) and perform qPCR to analyze the expression of PPARγ target genes and other key metabolic genes.

Conclusion

This compound is a valuable research tool for elucidating the role of PPARγ in metabolic diseases. As a potent and selective inverse agonist, it allows for the investigation of the therapeutic potential of repressing PPARγ activity, a strategy that may circumvent the side effects associated with full agonists. While in vitro characterization of this compound is established, further in vivo studies are crucial to fully understand its metabolic effects and to validate the concept of PPARγ inverse agonism for the treatment of conditions such as obesity and type 2 diabetes. The protocols and information provided in this guide are intended to facilitate these future investigations.

References

- 1. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor gamma and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modelling the gene expression and the DNA-binding in the 3T3-L1 differentiating adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improving lanthanide-based resonance energy transfer detection by increasing donor-acceptor distances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Chronic metabolic effects of novel gut-oriented small-molecule GPR119 agonists in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemical and nutritional overview of diet-induced metabolic syndrome models in rats: what is the best choice? - PMC [pmc.ncbi.nlm.nih.gov]

SR10221: A Technical Guide to its Applications in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ). In the context of oncology, this compound represents a targeted therapeutic strategy against cancers exhibiting dysregulation of the PPARγ signaling pathway. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized for its characterization.

Core Mechanism of Action

This compound functions by binding to the ligand-binding domain of PPARγ, inducing a conformational change that promotes the recruitment of transcriptional corepressors, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2. This action effectively converts PPARγ from a transcriptional activator to a repressor, leading to the downregulation of its target genes. This inverse agonism results in the inhibition of proliferation in cancer cells where the PPARγ pathway is aberrantly activated.[1][2][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound Action.

Quantitative Preclinical Data

The preclinical activity of this compound has been primarily evaluated in the context of bladder cancer, where PPARγ activation is a known oncogenic driver.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Reporter Assay | RT112/84 (Bladder Cancer) | IC50 | 1.6 nM | [1] |

Note: The IC50 value from the reporter assay indicates potent target engagement but does not directly measure cell viability.

Currently, specific IC50 values from cell proliferation assays (e.g., MTT, direct cell counting) and quantitative data on the repression of specific PPARγ target genes (e.g., fold change in mRNA levels of FABP4, ANGPTL4) for this compound are not publicly available in the reviewed literature. Furthermore, no in vivo efficacy data for this compound in cancer xenograft models has been identified in the public domain.

Experimental Protocols

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay is utilized to quantify the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of a terbium-labeled anti-GST antibody (bound to a GST-tagged PPARγ LBD) and a fluorescein-labeled corepressor peptide. Upon this compound-induced interaction, energy transfer occurs from the terbium donor to the fluorescein acceptor, generating a detectable signal.

Materials:

-

GST-tagged PPARγ LBD

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled corepressor peptide (e.g., from NCOR2)

-

This compound (or other test compounds)

-

Assay Buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a 2X working solution of the GST-PPARγ LBD and Terbium-anti-GST antibody mixture in assay buffer.

-

Prepare a 4X working solution of the fluorescein-labeled corepressor peptide in assay buffer.

-

Serially dilute this compound in DMSO and then in assay buffer to create a 4X final concentration.

-

In a 384-well plate, add 5 µL of the 4X this compound dilution.

-

Add 10 µL of the 2X GST-PPARγ LBD/Terbium-anti-GST antibody mixture.

-

Add 5 µL of the 4X fluorescein-labeled corepressor peptide.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.

-

Calculate the 520/495 nm emission ratio and plot against the this compound concentration to determine the EC50 value.

Experimental Workflow: TR-FRET Assay

Caption: TR-FRET Assay Workflow.

Cell Viability/Proliferation Assay (General Protocol)

This protocol outlines a general method for assessing the effect of this compound on the proliferation of cancer cell lines, such as the bladder cancer cell line UM-UC-9.

Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Bladder cancer cell line (e.g., UM-UC-9, RT112)

-

Complete cell culture medium

-

This compound

-

MTT reagent

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Logical Relationship: From Target Engagement to Cellular Effect

Caption: From Target to Cellular Effect.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of PPARγ inverse agonism in oncology. Its high potency in engaging PPARγ in bladder cancer cells underscores its potential as a therapeutic agent. However, to advance its development, further studies are required to:

-

Determine its IC50 values for cell proliferation in a panel of cancer cell lines.

-

Quantify its effect on the expression of key PPARγ target genes.

-

Evaluate its in vivo efficacy and safety profile in relevant cancer xenograft models.

This comprehensive data will be essential for validating PPARγ as a therapeutic target and for guiding the potential clinical translation of this compound or other next-generation PPARγ inverse agonists.

References

SR10221: A Potential Therapeutic Avenue in PPARG-Activated Bladder Cancer

An In-depth Technical Guide on the Anti-proliferative Effects of SR10221 in Bladder Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bladder cancer remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Recent research has identified the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear hormone receptor, as a key driver in a subset of bladder cancers. This technical guide provides a comprehensive overview of the in-vitro effects of this compound, a potent PPARG inverse agonist, on the proliferation of bladder cancer cells. We delve into the quantitative data from key experimental findings, provide detailed experimental protocols for reproducibility, and illustrate the underlying molecular mechanism through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating targeted therapies for bladder cancer.

Introduction: The Role of PPARG in Bladder Cancer and the Emergence of this compound

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In the context of bladder cancer, a significant subset of tumors exhibits genomic activation of PPARG, either through gene amplification or mutations. This activation drives a transcriptional program that promotes tumor cell proliferation and survival. Consequently, inhibition of PPARG signaling has emerged as a promising therapeutic strategy.

This compound is a small molecule that functions as a PPARG inverse agonist. Unlike neutral antagonists which simply block the binding of activating ligands, inverse agonists actively repress the basal transcriptional activity of the receptor. This is achieved by promoting the recruitment of co-repressors and displacing co-activators from the PPARG transcriptional complex. This guide focuses on the specific effects of this compound on bladder cancer cell proliferation, providing a detailed analysis of its mechanism and efficacy in preclinical models. While other signaling pathways, such as the STAT3 pathway, are also known to be important in bladder cancer progression, the primary mechanism of action for this compound elucidated to date is through the PPARG signaling axis.

Quantitative Data on the Anti-proliferative Effects of this compound

The efficacy of this compound in inhibiting the proliferation of bladder cancer cells has been demonstrated in cell lines with activated PPARG signaling. The following tables summarize the key quantitative findings from published research.

Table 1: Effect of this compound on the Proliferation of Bladder Cancer Cell Lines (Direct Cell Counting Assay)

| Cell Line | PPARG Status | Treatment | Concentration | Proliferation Inhibition (%) | Reference |

| UM-UC-9 | Activated | This compound | 100 nM | ~80% | [1] |

| SW1710 | Not Activated | This compound | 100 nM | No significant effect | [1] |

| UM-UC-3 | Not Activated | This compound | 100 nM | No significant effect | [1] |

| KU19.19 | Not Activated | This compound | 100 nM | No significant effect | [1] |

Table 2: Effect of this compound on the Clonogenic Survival of Bladder Cancer Cell Lines

| Cell Line | PPARG Status | Treatment | Concentration | Clonogenic Survival Inhibition | Reference |

| UM-UC-9 | Activated | This compound | 100 nM | Significant Reduction | [1] |

| SW1710 | Not Activated | This compound | 100 nM | No significant effect | [1] |

| UM-UC-3 | Not Activated | This compound | 100 nM | No significant effect | [1] |

| KU19.19 | Not Activated | This compound | 100 nM | No significant effect | [1] |

Note: The term "Significant Reduction" is used as per the qualitative description in the source material. For precise quantitative data, access to the raw data from the supplementary figures of the cited publication is recommended.

Experimental Protocols

To facilitate the replication and further investigation of the effects of this compound, detailed protocols for the key proliferation assays are provided below. These are based on the methodologies described in the primary literature and supplemented with standard laboratory procedures.

Direct Cell Counting-Based Proliferation Assay

This assay directly measures the number of cells to determine the effect of a compound on cell proliferation over time.

Materials:

-

Bladder cancer cell lines (e.g., UM-UC-9, SW1710, UM-UC-3, KU19.19)

-

Complete cell culture medium (e.g., EMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

96-well clear-bottom black plates

-

Automated fluorescence microscope or high-content imaging system (e.g., IncuCyte ZOOM)

-

Nuclear stain (e.g., Hoechst 33342)

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend bladder cancer cells in complete culture medium.

-

Perform a cell count and adjust the cell density.

-

Seed 2,000 - 5,000 cells per well in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.

-

-

Cell Adherence:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical final concentration for potent effects is 100 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate treatment or vehicle.

-

-

Incubation and Imaging:

-

Place the plate in an automated fluorescence microscope or high-content imaging system.

-

If using a nuclear stain for counting, add it to the cells according to the manufacturer's instructions.

-

Acquire images of the cells (phase-contrast and fluorescence) at regular intervals (e.g., every 2-4 hours) for a period of 5-7 days.

-

-

Data Analysis:

-

Utilize the instrument's software to automatically count the number of fluorescent nuclei in each well at each time point.

-

Plot the cell count over time for each treatment condition.

-

Calculate the percent proliferation inhibition at a specific time point relative to the vehicle control.

-

Clonogenic Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of cytotoxicity and cytostatic effects.

Materials:

-

Bladder cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well plates

-

Fixation solution (e.g., 10% methanol, 10% acetic acid in water)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Prepare a single-cell suspension of the bladder cancer cells.

-

Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined for each cell line to yield 50-150 colonies in the control wells.

-

-

Cell Adherence:

-

Allow the cells to attach for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Treatment:

-

Treat the cells with this compound (e.g., 100 nM) or vehicle control (DMSO) in fresh complete medium.

-

-

Colony Formation:

-

Incubate the plates for 7-14 days, depending on the growth rate of the cell line, without disturbing them. Replace the medium with fresh treatment-containing medium every 3-4 days.

-

-

Fixation and Staining:

-

After the incubation period, when visible colonies have formed in the control wells, carefully remove the medium.

-

Gently wash the wells with PBS.

-

Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the fixation solution and add 1 mL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

-

Carefully remove the staining solution and wash the wells with water until the background is clear.

-

-

Colony Counting and Analysis:

-

Allow the plates to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = (PE of treated sample / PE of control sample)

-

-

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular mechanism of this compound and the experimental procedures, the following diagrams have been generated using the DOT language.

PPARG Signaling Pathway and the Mechanism of this compound

Caption: Mechanism of this compound as a PPARG inverse agonist in bladder cancer cells.

Experimental Workflow for Assessing this compound's Anti-proliferative Effects

Caption: Workflow for evaluating this compound's effect on bladder cancer cell proliferation.

Conclusion and Future Directions

The PPARG inverse agonist this compound demonstrates significant anti-proliferative activity in bladder cancer cell lines characterized by genomic activation of the PPARG signaling pathway. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound.

Future investigations should focus on several key areas:

-

In vivo efficacy: Evaluating the anti-tumor activity of this compound in animal models of PPARG-activated bladder cancer is a critical next step.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapies or other targeted agents could lead to more effective treatment regimens.

-

Biomarker development: Identifying robust biomarkers to accurately select patients with PPARG-activated bladder cancer will be essential for the clinical translation of this compound and similar compounds.

-

Resistance mechanisms: Understanding potential mechanisms of resistance to PPARG inverse agonists will be crucial for developing strategies to overcome them.

References

SR10221 Regulation of Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR10221 is a potent and selective non-covalent inverse agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). By modulating the transcriptional activity of PPARγ, this compound has emerged as a valuable tool for investigating PPARγ signaling and as a potential therapeutic agent, particularly in the context of cancer. This technical guide provides an in-depth overview of the core mechanisms of this compound-mediated gene expression regulation, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.

Introduction to this compound and PPARγ

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, glucose homeostasis, and inflammation.[1] In the context of cancer, particularly in malignancies like bladder cancer, the PPARγ pathway has been implicated in promoting cell proliferation.[2][3] PPARγ activation typically involves the binding of an agonist, leading to a conformational change that promotes the recruitment of coactivator proteins and subsequent activation of target gene transcription.

Conversely, inverse agonists like this compound bind to PPARγ and stabilize a conformation that favors the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT).[3][4] This corepressor complex then actively represses the transcription of PPARγ target genes.[3] this compound accomplishes this by inducing a subtle structural change in the ligand-binding domain of PPARγ, specifically by pushing helix 12 away to facilitate corepressor binding.[1][5]

Quantitative Data on this compound Activity

The functional effects of this compound have been quantified through various in vitro assays, demonstrating its potency as a PPARγ inverse agonist and its impact on cancer cell proliferation and gene expression.

Anti-Proliferative Activity

This compound exhibits significant anti-proliferative effects in cancer cell lines with activated PPARγ signaling.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| UM-UC-9 | Bladder Cancer | 16 | Cell Proliferation Assay | [6] |

| 5637 | Bladder Cancer | Not explicitly reported for this compound | Cell Proliferation Assay | [3] |

Regulation of PPARγ Target Gene Expression

This compound effectively represses the expression of canonical PPARγ target genes. The following table summarizes the observed changes in mRNA levels of key target genes upon treatment with this compound.

| Gene | Function | Cell Line | Fold Change/Percent Repression | Reference |

| FABP4 (Fatty Acid Binding Protein 4) | Lipid binding and transport | 5637, UM-UC-9 | ~80-90% repression of agonist-induced expression | [6] |

| ANXA3 (Annexin A3) | Calcium-dependent phospholipid binding | UM-UC-9 | Upregulation (quantitative data not available) | [6] |

| PLIN2 (Perilipin 2) | Lipid droplet coating | UM-UC-9 | Repression (quantitative data not available) | [3] |

| CXCL8 (C-X-C Motif Chemokine Ligand 8) | Pro-inflammatory chemokine | UM-UC-9 | Upregulation (repression of PPARγ-mediated suppression) | [3] |

Signaling Pathways Modulated by this compound

The primary mechanism of this compound involves the direct modulation of PPARγ transcriptional activity. This action, in turn, can influence downstream signaling pathways critical for cell growth and survival.

Core PPARγ Inverse Agonism Pathway

This compound binds to the PPARγ ligand-binding domain, inducing a conformational change that promotes the dissociation of coactivators and the recruitment of a corepressor complex (NCoR1/SMRT), leading to the transcriptional repression of PPARγ target genes.

Figure 1. Core signaling pathway of this compound as a PPARγ inverse agonist.

Potential Downstream Effects on PI3K/AKT and MAPK/ERK Pathways

PPARγ activity has been shown to intersect with major cell signaling pathways like PI3K/AKT and MAPK/ERK. While direct studies on this compound's effects on these pathways are limited, its inverse agonism on PPARγ is hypothesized to modulate their activity, contributing to its anti-proliferative effects. For instance, PPARγ activation can suppress the PI3K/Akt pathway.[7][8] Therefore, inverse agonism by this compound might lead to disinhibition and potential activation of this pathway, a context-dependent effect requiring further investigation.

Figure 2. Hypothesized influence of this compound on downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]

Materials:

-

Bladder cancer cell lines (e.g., UM-UC-9, 5637)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Corepressor Recruitment

This assay quantifies the interaction between PPARγ and a corepressor peptide in the presence of a ligand.[5][10]

Materials:

-

GST-tagged PPARγ Ligand Binding Domain (LBD)

-

Terbium-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled corepressor peptide (e.g., from NCoR1 or SMRT) (Acceptor)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)

-

384-well low-volume black plates

-

TR-FRET compatible microplate reader

Procedure:

-

Prepare a 2X solution of GST-PPARγ LBD and Terbium-anti-GST antibody in assay buffer.

-

Prepare a 2X solution of the fluorescein-labeled corepressor peptide in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.

-

In a 384-well plate, add 5 µL of the this compound dilution or vehicle control.

-

Add 5 µL of the 2X GST-PPARγ LBD/antibody mix to each well.

-

Add 10 µL of the 2X fluorescein-labeled corepressor peptide to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (ex: ~340 nm, em: ~495 nm for Terbium and ~520 nm for Fluorescein).

-

Calculate the TR-FRET ratio (520 nm / 495 nm) and plot against the this compound concentration to determine the EC50 for corepressor recruitment.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of PPARγ target genes.

Materials:

-

Treated and untreated cell pellets

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qPCR primers for target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

qPCR Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |

| Human FABP4 | ACGAGAGGATGATAAACTGGTGG | GCGAACTTCAGTCCAGGTCAAC | |

| Human ANXA3 | CTCCACCAGCAGTCTTTGATGC | CCTTCATTTGCCTGCTTGTCCTG | [11] |

| Human GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Commonly used) |

Procedure:

-

Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Set up qPCR reactions containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and housekeeping genes.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the housekeeping gene and the vehicle-treated control.

Experimental and Analytical Workflow

The characterization of a novel PPARγ inverse agonist like this compound typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Figure 3. A typical workflow for the characterization of a PPARγ inverse agonist.

Conclusion

This compound serves as a powerful pharmacological tool to dissect the complexities of PPARγ signaling. Its ability to induce transcriptional repression of PPARγ target genes translates into potent anti-proliferative effects in cancer cells, highlighting the therapeutic potential of PPARγ inverse agonism. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers to investigate the molecular mechanisms of this compound and to discover and characterize novel modulators of nuclear receptor activity. Further studies are warranted to fully elucidate the impact of this compound on downstream signaling cascades and to explore its efficacy in in vivo models.

References

- 1. origene.com [origene.com]

- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. sinobiological.com [sinobiological.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for SR10221 Inverse Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and biochemical basis for the inverse agonist activity of SR10221 on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound is a potent modulator of PPARγ, a key regulator of adipogenesis, lipid metabolism, and inflammation. Understanding its mechanism of action at a molecular level is crucial for the development of novel therapeutics targeting this nuclear receptor.

Core Mechanism of this compound Inverse Agonism

This compound functions as a PPARγ inverse agonist by promoting the recruitment of transcriptional corepressors, such as Nuclear Receptor Corepressor 1 (NCoR1) and NCoR2 (also known as SMRT), to the PPARγ ligand-binding domain (LBD). This action leads to the repression of basal transcriptional activity of PPARγ target genes. In contrast to agonists that stabilize a conformation of the LBD favorable for coactivator binding, this compound induces or stabilizes a conformation that preferentially binds corepressors. This modulation of coregulator interaction is the fundamental mechanism behind its ability to inhibit gene expression and exert its biological effects, such as antiproliferative activity in certain cancer cell lines.[1][2][3]

The key structural element involved in this process is the Activation Function-2 (AF-2) helix, also known as Helix 12, of the PPARγ LBD. The binding of this compound induces a conformational change in Helix 12, pushing it away from the LBD. This movement exposes a binding surface for the corepressor complex, facilitating its recruitment and subsequent transcriptional repression.[3] Interestingly, the conformational changes induced by this compound are described as more subtle compared to other inverse agonists.[3] Furthermore, X-ray crystallography has revealed that in the presence of a corepressor peptide, this compound can adopt a novel binding mode that leads to a much greater destabilization of Helix 12.[4] In-solution studies using electron paramagnetic resonance have complemented this by showing that this compound-bound PPARγ, in the presence of a corepressor, allows Helix 12 to adopt a wide range of conformations.[4]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity on PPARγ.

Table 1: Cellular and Binding Activity of this compound on PPARγ

| Parameter | Assay | Cell Line/System | Value (nM) | Reference |

| IC50 | RT112/84 FABP4-NLucP Reporter Assay | RT112/84 | 1.6 | [1] |

| IC50 Range | Not specified | Not specified | 0.2 - 263 | [4] |

Table 2: Coregulator Interaction Profile of this compound with PPARγ

| Assay Type | Coregulator Peptide | Effect of this compound | Quantitative Value | Reference |

| LanthaScreen TR-FRET | NCOR2 (Smrt ID2) | Concentration-dependent increase in recruitment | EC50 not specified | [2][5] |

| Fluorescence Polarization | NCoR1 | Decreased affinity | Kd not specified | [6] |

| Fluorescence Polarization | TRAP220 (coactivator) | Decreased affinity | Kd not specified | [6] |

Note: The conflicting data regarding NCoR1 affinity from different assay types (TR-FRET showing increased recruitment and fluorescence polarization suggesting decreased affinity) may reflect the complexity of the interaction and the different principles of these assays. This warrants further investigation.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the key pathways and relationships in this compound's mechanism of action.

Caption: PPARγ Signaling Modulation by this compound.

Caption: Structure-Function Relationship of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

X-ray Crystallography of PPARγ-LBD in Complex with this compound and NCOR2 Peptide

This protocol is a synthesized summary based on the methodologies reported for PDB entries 8B8X and 7SQB.[4][7]

1. Protein Expression and Purification:

-

The human PPARγ ligand-binding domain (LBD) is expressed in Escherichia coli.

-

The expressed protein is purified using affinity chromatography (e.g., GST-tag or His-tag based) followed by size-exclusion chromatography.

2. Complex Formation and Crystallization:

-

The purified PPARγ-LBD is incubated with a molar excess of this compound and a synthetic peptide corresponding to the nuclear receptor interaction domain of the corepressor NCOR2.

-

The complex is concentrated to a suitable concentration (e.g., 10-20 mg/mL).

-

Crystallization is typically achieved via the sitting-drop or hanging-drop vapor diffusion method at a controlled temperature (e.g., 20°C).

-

Crystallization screens are used to identify initial hit conditions, which are then optimized. A typical crystallization solution may contain a precipitant (e.g., PEG 3350), a buffer (e.g., Tris-HCl pH 7.5), and a salt (e.g., ammonium sulfate).

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a previously determined PPARγ structure as a search model.

-

The model is refined using crystallographic software, and the ligand and peptide are built into the electron density maps.

Caption: General Workflow for X-ray Crystallography.

LanthaScreen™ TR-FRET Corepressor Recruitment Assay

This protocol is based on the general LanthaScreen™ TR-FRET assay principles.[8][9]

1. Reagents:

-

GST-tagged human PPARγ-LBD.

-

Terbium-labeled anti-GST antibody (Donor).

-

Fluorescein-labeled NCOR2 peptide (Acceptor).

-

This compound and control compounds.

-

Assay buffer.

2. Assay Procedure (384-well plate format):

-

Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

-

Add the diluted compounds to the assay plate.

-

Prepare a mixture of GST-PPARγ-LBD and the Terbium-labeled anti-GST antibody in assay buffer and add to the wells containing the compounds.

-

Prepare the Fluorescein-labeled NCOR2 peptide in assay buffer and add it to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

3. Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, exciting at ~340 nm and measuring emission at ~495 nm (Terbium emission) and ~520 nm (FRET signal to Fluorescein).

-

Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The inverse agonism of this compound on PPARγ is structurally and biochemically well-defined, primarily operating through the induction of a corepressor-receptive conformation of the receptor's ligand-binding domain. The key event is a conformational change in Helix 12, which facilitates the recruitment of corepressors like NCOR2, leading to the repression of target gene transcription. Quantitative data confirms the high potency of this compound in cellular assays. The detailed experimental protocols provided herein offer a foundation for further research into the nuanced mechanisms of PPARγ modulation and the development of next-generation therapeutics. The discrepancy in coregulator affinity data from different biophysical methods highlights an area for future investigation to fully elucidate the dynamic interactions between this compound, PPARγ, and its coregulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A structural mechanism for directing corepressor-selective inverse agonism of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SR10221 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10221 is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a nuclear hormone receptor, PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly bladder cancer, the PPARγ signaling pathway is aberrantly activated, contributing to tumor growth. This compound exerts its biological effects by binding to PPARγ and promoting the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2, to the receptor. This leads to the transcriptional repression of PPARγ target genes, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer properties.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Effect on Proliferation | Reference |

| UM-UC-9 | Bladder Cancer | Proliferation Assay | 16 | Significant Inhibition | [1] |

| SW1710 | Bladder Cancer | Proliferation Assay | No significant effect | No significant effect | [1] |

| UM-UC-3 | Bladder Cancer | Proliferation Assay | No significant effect | No significant effect | [1] |

| KU19.19 | Bladder Cancer | Proliferation Assay | No significant effect | No significant effect | [1] |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed signaling pathway of this compound and a general experimental workflow for its characterization in cell culture.

Caption: this compound binds to PPARγ, promoting corepressor recruitment and repressing target gene transcription.

Caption: General workflow for characterizing this compound's effects on cancer cells in vitro.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Human bladder cancer cell lines (e.g., UM-UC-9, T24)

-

Appropriate cell culture medium (e.g., RPMI-1640 for T24 cells)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

Protocol:

-

Culture bladder cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C for long-term storage.

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere overnight.

-

Remove the existing medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (CellTiter-Glo®)

Materials:

-

Cells treated with this compound in a 96-well opaque-walled plate

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

After the desired incubation period with this compound, equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is adapted for T24 bladder cancer cells.[2]

Materials:

-

T24 cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Following this compound treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.

-

Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.

Quantitative Real-Time PCR (qPCR)

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

qPCR primers (see Table 2)

Protocol:

-

After treatment with this compound, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using SYBR Green master mix and the appropriate primers for the target genes and a housekeeping gene (e.g., GAPDH or 18S).

-

The relative gene expression can be calculated using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Table 2: Human qPCR Primer Sequences

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |

| PPARG | (Commercially available validated primers are recommended, e.g., from OriGene) | (Commercially available validated primers are recommended, e.g., from OriGene) | [3] |

| FABP4 | GCCAGGAATTTGACGAAGTCAC | TTCTGCACATGTACCAGGACAC | [4] |

| PLIN2 | (Commercially available validated primers are recommended, e.g., from OriGene) | (Commercially available validated primers are recommended, e.g., from OriGene) | [5] |

| CXCL8 | (Commercially available validated primers are recommended, e.g., from Sino Biological) | (Commercially available validated primers are recommended, e.g., from Sino Biological) | |

| GAPDH | ACCCACTCCTCCACCTTTG | CTCTTGTGCTCTTGCTGGG | [4] |

| 18S | GTAACCCGTTGAACCCCATT | CCATCCAATCGGTAGTAGCG | [4] |

Western Blot Analysis

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see Table 3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

After this compound treatment, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Table 3: Recommended Primary Antibodies for Western Blot

| Target Protein | Host | Recommended Dilution | Supplier (Example) | Catalog # (Example) |

| PPARγ | Mouse | 1:1000 - 1:3000 | Proteintech | 60127-1-Ig |

| NCOR1 | Rabbit | 1:1000 | Cell Signaling Technology | #5948 |

| NCOR2 (SMRT) | Rabbit | Varies | (Multiple suppliers) | (Varies) |

| β-actin | Mouse | 1:5000 | (Multiple suppliers) | (Varies) |

| GAPDH | Rabbit | 1:1000 | (Multiple suppliers) | (Varies) |

References

Application Notes and Protocols for SR10221 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR10221 is a potent and selective non-covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] In contrast to agonists that activate PPARγ, this compound binds to the receptor and promotes the recruitment of corepressor proteins, leading to the transcriptional repression of PPARγ target genes.[1][2] This unique mechanism of action makes this compound a valuable tool for investigating the biological roles of PPARγ in various physiological and pathological processes, including cancer, metabolism, and inflammation. These application notes provide detailed protocols for the proper dissolution and use of this compound in a variety of in vitro assays.

Chemical Properties and Solubility

Proper dissolution of this compound is critical for obtaining accurate and reproducible results in in vitro studies. Due to its hydrophobic nature, this compound has low aqueous solubility and requires an organic solvent for the preparation of stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₃₇ClN₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 561.11 g/mol | --INVALID-LINK-- |

| Appearance | Solid powder | --INVALID-LINK-- |

| Solubility | DMSO: 125 mg/mL (222.77 mM) with sonication | --INVALID-LINK-- |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | --INVALID-LINK-- |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |

Experimental Protocols

Preparation of a Sterile 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Sterile, DMSO-compatible syringe filters (0.22 µm)

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of this compound (Molecular Weight = 561.11 g/mol ).

-

Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication can be used to aid the process.

-

Sterile Filtration (Optional but Recommended): For cell-based assays, it is advisable to sterile-filter the stock solution. Use a sterile, DMSO-compatible syringe filter (0.22 µm) to filter the solution into a new sterile tube. This step helps to remove any potential microbial contaminants.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Preparation of Working Solutions for Cell-Based Assays